3-Methyl-1-propylpyrazole-4-sulfonic acid
Overview
Description
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives : 3-Methyl-1-propylpyrazole-4-sulfonic acid derivatives have been synthesized and studied for various applications. For instance, Liu Hua-xiang (2006) reported the synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid, a derivative of 3-Methyl-1-propylpyrazole, demonstrating the potential for creating a range of related compounds (Liu Hua-xiang, 2006).
Corrosion Inhibition : Research by Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, including derivatives of 3-Methyl-1-propylpyrazole, as corrosion inhibitors for iron in acidic environments (Babić-Samardžija et al., 2005).
Catalysis in Synthesis : Khaligh (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, closely related to 3-Methyl-1-propylpyrazole, as a catalyst for synthesizing polyhydroquinoline derivatives, highlighting its potential as an effective catalyst in organic synthesis (Khaligh, 2014).
Pharmaceutical Synthesis : Ahn et al. (2002) discussed the synthesis of Lansoprazole, a proton pump inhibitor, using a process that involved compounds structurally related to 3-Methyl-1-propylpyrazole (Ahn et al., 2002).
Synthesis of Spirocyclic Compounds : Shermolovich and Emets (2000) reported the synthesis of sulfur-containing spirocyclic compounds based on 3-Methyl-(amino)-1-phenylpyrazol-5-ones, indicating the chemical versatility of compounds related to 3-Methyl-1-propylpyrazole (Shermolovich & Emets, 2000).
Applications in Material Science
Surface Morphology Studies : The work of Babić-Samardžija et al. also included investigations into the surface morphology of treated materials, contributing to the understanding of material protection and preservation methods (Babić-Samardžija et al., 2005).
Corrosion Inhibitors for Steel : Ouchrif et al. (2005) studied the effect of 1,3-bis(3-hyroxymethyl-5-methyl-1-pyrazole) propane, a compound related to 3-Methyl-1-propylpyrazole, as a corrosion inhibitor for steel in acidic solutions (Ouchrif et al., 2005).
Future Directions
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Therefore, the future research directions could involve exploring these properties further and finding new and improved applications for these compounds .
Mechanism of Action
Target of Action
The primary targets of “3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid” are currently unknown. The compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with multiple receptors, leading to various biological activities . .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could affect multiple pathways
Result of Action
As a pyrazole derivative, it may exhibit a range of biological activities
properties
IUPAC Name |
3-methyl-1-propylpyrazole-4-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-3-4-9-5-7(6(2)8-9)13(10,11)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSPVSYVGIUEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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